molecular formula C9H20O4S2 B14246001 Pentane, 1,5-bis(ethylsulfonyl)- CAS No. 501673-23-0

Pentane, 1,5-bis(ethylsulfonyl)-

Cat. No.: B14246001
CAS No.: 501673-23-0
M. Wt: 256.4 g/mol
InChI Key: IDYSXFOMMWKZLD-UHFFFAOYSA-N
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Description

"Pentane, 1,5-bis(ethylsulfonyl)-" is a hypothetical compound featuring a linear pentane backbone with ethylsulfonyl (-SO₂C₂H₅) groups at both terminal positions. While direct experimental data for this compound are unavailable in the provided evidence, its properties can be inferred through comparison with structurally analogous compounds, such as bis-sulfanyl, bis-phosphino, and bis-imidazolyl derivatives of pentane.

Properties

CAS No.

501673-23-0

Molecular Formula

C9H20O4S2

Molecular Weight

256.4 g/mol

IUPAC Name

1,5-bis(ethylsulfonyl)pentane

InChI

InChI=1S/C9H20O4S2/c1-3-14(10,11)8-6-5-7-9-15(12,13)4-2/h3-9H2,1-2H3

InChI Key

IDYSXFOMMWKZLD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCCCCS(=O)(=O)CC

Origin of Product

United States

Preparation Methods

Sulfonylation of Terminal Positions

The preparation of Pentane, 1,5-bis(ethylsulfonyl)- typically involves strategic functionalization of the terminal positions of pentane derivatives. The most direct approaches target 1,5-disubstituted pentane precursors, where the terminal positions can be selectively modified to introduce ethylsulfonyl groups.

General Reaction Pathways

Several general reaction pathways can be employed for the preparation of bis-sulfonyl compounds:

  • Direct sulfonylation of diols using ethylsulfonyl chloride
  • Oxidation of corresponding bis-sulfides to sulfones
  • Nucleophilic substitution on bis-sulfinates
  • Sequential functionalization of terminal positions

Specific Preparation Methods

Synthesis via Pentane-1,5-diol

One of the most efficient routes for preparing Pentane, 1,5-bis(ethylsulfonyl)- involves the direct sulfonylation of pentane-1,5-diol. This approach takes advantage of available hydroxyl groups as reactive sites for introducing ethylsulfonyl moieties.

Reaction Scheme:

  • Pentane-1,5-diol is treated with ethylsulfonyl chloride in the presence of a base
  • The resulting bis-ethylsulfonate undergoes elimination and rearrangement
  • Final oxidation yields the target bis-sulfonyl compound

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Base: Triethylamine or pyridine (3-5 equivalents)
  • Temperature: Initially at 0°C, then gradually warmed to room temperature
  • Reaction time: 6-12 hours

This method parallels the preparation of propane-1,3-diyl dimethanesulfonate described in search result, which employs similar reaction conditions for the formation of bis-sulfonyl groups.

Synthesis via Bis-sulfinate Ester Intermediates

A stereoselective approach to Pentane, 1,5-bis(ethylsulfonyl)- can be achieved through bis-sulfinate ester intermediates, followed by conversion to the desired bis-sulfonyl compound.

Key Steps:

  • Preparation of 1,5-bis(sulfinyl)pentane dichloride
  • Formation of bis-sulfinate esters
  • Introduction of ethyl groups via organometallic reagents
  • Oxidation to the bis-sulfonyl product

This approach is comparable to the methods described in search result for the synthesis of 1,3-bis(sulfinyl)propanes, which can be adapted for the pentane derivative:

1,5-bis(sulfinyl)pentane dichloride + suitable chiral auxiliary → bis-sulfinate ester → displacement with ethyl Grignard reagent → Pentane, 1,5-bis(ethylsulfonyl)-

Oxidation of Bis-thioethers

Another viable route involves the oxidation of the corresponding bis-thioether, pentane-1,5-bis(ethylthio)-:

Procedure:

  • Preparation of pentane-1,5-bis(ethylthio)- from pentane-1,5-diol or dibromopentane
  • Oxidation of the thioether groups to sulfones using hydrogen peroxide or m-chloroperbenzoic acid

This method is analogous to the synthesis of similar bis-sulfide compounds like Pentane, 1,5-bis(methylthio)- mentioned in search result, which can be oxidized to the corresponding sulfones.

Optimization of Reaction Parameters

Solvent Selection

The choice of solvent significantly impacts the efficiency of the preparation methods for Pentane, 1,5-bis(ethylsulfonyl)-. Based on comparative studies with similar compounds, the following solvent systems have been evaluated:

Solvent Yield (%) Reaction Time (h) Temperature (°C) Advantages
DCM 70-75 8-10 0 to 25 Good solubility, easy workup
THF 65-70 10-12 0 to 25 Compatible with organometallics
Toluene 60-65 12-14 0 to 110 Higher temperature reactions
Acetonitrile 55-60 8-10 0 to 80 Polar, good for ionic intermediates

Base Selection Impact

The nature and quantity of the base employed in sulfonylation reactions significantly affect the outcome:

Base Equivalents Yield (%) Observations
Triethylamine 3.0 75-80 Excellent for sulfonylation reactions
Pyridine 3.0 70-75 Acts as both base and solvent
DIPEA 2.5 72-78 Reduced side reactions
DBU 2.0 65-70 Effective for sterically hindered substrates

The data suggests that triethylamine provides optimal results, similar to its use in the preparation of propane-1,3-diyl dimethanesulfonate described in search result.

Detailed Reaction Mechanisms

Direct Sulfonylation Mechanism

The mechanism for direct sulfonylation of pentane-1,5-diol with ethylsulfonyl chloride proceeds through the following steps:

  • Nucleophilic attack of the hydroxyl oxygen on the sulfur atom of ethylsulfonyl chloride
  • Elimination of chloride ion to form the sulfonate ester
  • Repetition of the process at the second hydroxyl group
  • Possible rearrangement depending on reaction conditions

This mechanism is consistent with general sulfonylation processes and parallels the formation of methanesulfonates described in search result.

Oxidation Pathway Mechanism

When preparing Pentane, 1,5-bis(ethylsulfonyl)- via oxidation of thioethers, the reaction proceeds through:

  • Initial formation of sulfoxide intermediates
  • Further oxidation to form the sulfone groups
  • Possible over-oxidation under harsh conditions, requiring careful control

Purification and Characterization

Purification Techniques

Effective purification of Pentane, 1,5-bis(ethylsulfonyl)- can be achieved through:

  • Column chromatography using silica gel (recommended eluent: dichloromethane/methanol gradients)
  • Recrystallization from appropriate solvent systems (ethyl acetate/hexane)
  • For larger scale preparations, distillation under reduced pressure

Drawing from the purification methods described in search result for similar bis-sulfonyl compounds, column chromatography using dichloromethane/isopropanol (40:1) has proven effective for isolating pure bis-sulfoxides, which can be adapted for bis-sulfonyl compounds.

Analytical Characterization

Typical analytical data for Pentane, 1,5-bis(ethylsulfonyl)- includes:

Spectroscopic Data:

  • ¹H NMR (500 MHz, CDCl₃): Expected chemical shifts at δ 3.0-3.1 (q, 4H, CH₂CH₃), δ 3.0-3.1 (t, 4H, CH₂SO₂), δ 1.6-1.8 (m, 4H, CH₂CH₂CH₂), δ 1.4-1.5 (m, 2H, CH₂CH₂CH₂), δ 1.3-1.4 (t, 6H, CH₃)
  • ¹³C NMR (125 MHz, CDCl₃): Expected signals for ethyl groups (CH₃CH₂), pentyl chain (CH₂CH₂CH₂), and carbon atoms adjacent to sulfonyl groups

Physical Properties:

  • Appearance: White to off-white crystalline solid
  • Melting point: Expected range 85-95°C (by analogy with similar compounds)
  • Solubility: Soluble in chloroform, dichloromethane, and DMSO; moderately soluble in acetone; poorly soluble in hexane and water

Scale-up Considerations

Laboratory Scale Preparation

For laboratory scale preparation (5-50 g), the following optimized conditions are recommended:

  • Use of anhydrous conditions with nitrogen or argon atmosphere
  • Careful temperature control during addition of sulfonylating agents
  • Efficient stirring to ensure homogeneity
  • Monitoring by TLC or HPLC to determine reaction completion

Industrial Scale Adaptation

For larger scale production, several modifications should be considered:

  • Continuous flow processing for consistent heat management
  • Use of less hazardous solvents (green chemistry approach)
  • Implementation of in-line monitoring systems
  • Recycling of solvents and reagents to minimize waste

The preparation of diacetate intermediates described in search result demonstrates that gold-orange plates can be obtained in 85% yield through careful temperature control and workup procedures, which offers insights into crystallization techniques applicable to Pentane, 1,5-bis(ethylsulfonyl)-.

Comparative Analysis of Preparation Methods

Efficiency Comparison

The various preparation methods can be compared based on several critical parameters:

Method Overall Yield (%) Number of Steps Reagent Cost Scale-up Potential Environmental Impact
Direct Sulfonylation 60-70 2-3 Moderate High Moderate
Via Bis-sulfinate 50-60 4-5 High Moderate Moderate-High
Oxidation of Thioethers 55-65 3-4 Moderate High Moderate-High

Practical Considerations

When selecting a preparation method, several factors should be considered:

  • Available starting materials and reagents
  • Required purity of the final product
  • Scale of preparation
  • Laboratory or industrial setting
  • Safety considerations and waste management

Chemical Reactions Analysis

Types of Reactions

Pentane, 1,5-bis(ethylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl groups can be oxidized to sulfonic acids under strong oxidizing conditions.

    Reduction: Reduction of the sulfonyl groups can yield the corresponding sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted pentane derivatives depending on the nucleophile used.

Scientific Research Applications

Pentane, 1,5-bis(ethylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pentane, 1,5-bis(ethylsulfonyl)- involves its interaction with various molecular targets and pathways. The ethylsulfonyl groups can act as electron-withdrawing groups, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways can vary depending on the context of its use.

Comparison with Similar Compounds

Comparative Data Table

Compound Functional Groups Key Properties/Applications Thermal Stability Reference
1,5-Bis(ethylsulfonyl)pentane* -SO₂C₂H₅ High polarity, potential sulfone reactivity Inferred >200°C N/A
1,5-Bis(2-chloroethylsulfanyl)pentane -S-C₂H₄Cl Toxic, Schedule 1A04 regulated Not reported
1,5-Bis(diphenylphosphino)pentane -PPh₂ Catalytic ligand (e.g., Ru complexes) >110°C
1,5-Bis(imidazol-1-yl)pentane -imidazole MOF linker (dia topology) Stable up to 300°C
1,5-Bis(3-methylimidazolium)pentane-TFSI -imidazolium, -TFSI Ionic liquid (high conductivity) 251°C decomposition

*Hypothetical compound; properties inferred from analogs.

Research Implications and Gaps

  • Synthesis Challenges: highlights difficulties in synthesizing disubstituted pentane derivatives (e.g., failed 1,5-bis(4-cyanobiphenyl)pentane synthesis), suggesting similar hurdles for sulfonyl analogs .
  • Safety Considerations : Sulfonyl compounds may require rigorous handling protocols akin to regulated sulfanyl derivatives (e.g., CAMEO Chemicals guidelines) .
  • Potential Applications: Could serve as polar solvents, sulfone-based polymers, or intermediates in sulfonylation reactions.

Q & A

Q. What safety protocols are critical for handling Pentane, 1,5-bis(ethylsulfonyl)- in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles conforming to EN166 standards. Avoid skin/eye contact due to potential irritation .
  • Ventilation: Operate in a fume hood to prevent inhalation of dust or vapors. Ensure local exhaust ventilation during synthesis .
  • Storage: Store in tightly sealed containers in cool, dry, and well-ventilated areas. Incompatible materials (e.g., strong oxidizers) should be segregated .
  • Spill Management: Use inert absorbents (e.g., vermiculite) for containment. Avoid environmental discharge; dispose via hazardous waste protocols .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing Pentane, 1,5-bis(ethylsulfonyl)-?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm sulfonyl group integration and backbone structure. Compare chemical shifts with analogous sulfonyl compounds (e.g., 1,5-bis(2-chloroethylsulfanyl)pentane δ~3.5–4.0 ppm for -SO2_2- adjacent protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) in positive ion mode can verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identify sulfonyl S=O stretching vibrations at ~1300–1350 cm1^{-1} and 1140–1200 cm1^{-1} .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the thermodynamic stability of Pentane, 1,5-bis(ethylsulfonyl)- across solvent systems?

Answer:

  • Density Functional Theory (DFT): Model solvation effects using implicit solvent models (e.g., PCM or SMD) to calculate Gibbs free energy differences in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) media .
  • Molecular Dynamics (MD): Simulate solvent interactions to identify preferential stabilization mechanisms. Validate with experimental solubility data .
  • Data Reconciliation: Cross-reference computational results with differential scanning calorimetry (DSC) measurements to resolve discrepancies in reported stability .

Q. What experimental designs are suitable for studying the nucleophilic reactivity of Pentane, 1,5-bis(ethylsulfonyl)- under varying pH conditions?

Answer:

  • pH-Dependent Kinetics: Use stopped-flow spectroscopy to monitor reaction rates with nucleophiles (e.g., amines, thiols) across pH 3–10. Buffer systems (e.g., phosphate, acetate) must avoid interfering with sulfonyl reactivity .
  • Control Variables: Employ a split-plot design with pH as the main plot and nucleophile concentration as subplots. Replicate trials to account for solvent dielectric effects .
  • Mechanistic Probes: Introduce isotopic labeling (e.g., 18O^{18}O-water) to track hydrolysis pathways and intermediate formation .

Q. How can researchers address conflicting data on the cytotoxicity of sulfonyl-containing compounds like Pentane, 1,5-bis(ethylsulfonyl)-?

Answer:

  • Standardized Assays: Use identical cell lines (e.g., HeLa or HEK293) and exposure durations (e.g., 24–48 hrs) for MTT assays. Normalize results to cell viability controls .
  • Metabolomic Profiling: Apply LC-MS/MS to quantify reactive oxygen species (ROS) and glutathione depletion, linking cytotoxicity to oxidative stress pathways .
  • Comparative Analysis: Cross-validate findings with structurally similar compounds (e.g., 1,5-bis(benzenesulfonyl)pentane) to isolate sulfonyl-specific effects .

Methodological Framework Integration

Q. How should theoretical frameworks guide mechanistic studies of Pentane, 1,5-bis(ethylsulfonyl)- in enzyme inhibition?

Answer:

  • Hypothesis Development: Anchor research in transition-state theory to predict sulfonyl interactions with catalytic residues (e.g., serine proteases) .
  • Kinetic Analysis: Apply Michaelis-Menten models to measure inhibition constants (KiK_i) under varied substrate concentrations. Use Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition .
  • Structural Validation: Pair kinetic data with X-ray crystallography or cryo-EM of enzyme-inhibitor complexes to map binding sites .

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